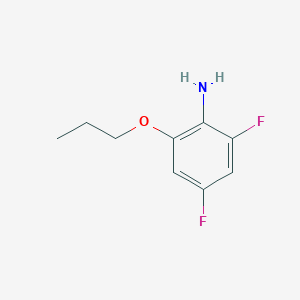
2,4-Difluoro-6-propoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-6-propoxyaniline is an organic compound with the molecular formula C9H11F2NO It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions, and a propoxy group is attached at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-propoxyaniline typically involves the fluorination of 2,4,5-trichloronitrobenzene followed by a reduction process. The general steps are as follows:
Fluorination: 2,4,5-trichloronitrobenzene is reacted with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene.
Reduction: The nitro group in 2,4-difluoro-5-chloronitrobenzene is reduced to an amino group, resulting in 2,4-difluoro-5-chloroaniline.
Substitution: The chlorine atom is then replaced by a propoxy group through a nucleophilic substitution reaction to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of solid-liquid phase transfer catalysts to achieve high yields and efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-propoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various aniline derivatives.
Substitution: Formation of compounds with different substituents replacing the fluorine atoms.
Scientific Research Applications
2,4-Difluoro-6-propoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-propoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Lacks the propoxy group, making it less versatile in certain applications.
2,6-Difluoroaniline: Different substitution pattern, leading to different chemical properties.
4-Fluoroaniline: Only one fluorine atom, resulting in different reactivity.
Uniqueness
2,4-Difluoro-6-propoxyaniline is unique due to the presence of both fluorine atoms and a propoxy group, which confer distinct chemical and physical properties. This combination makes it particularly useful in specific synthetic and industrial applications .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,4-difluoro-6-propoxyaniline |
InChI |
InChI=1S/C9H11F2NO/c1-2-3-13-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3,12H2,1H3 |
InChI Key |
KSXVJOLCUIFHAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


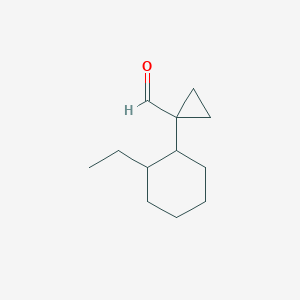
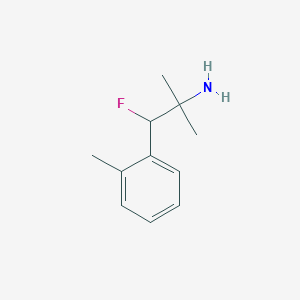
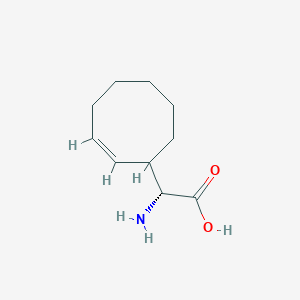
amine](/img/structure/B13311522.png)
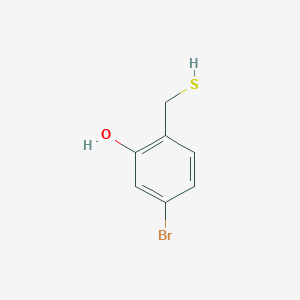

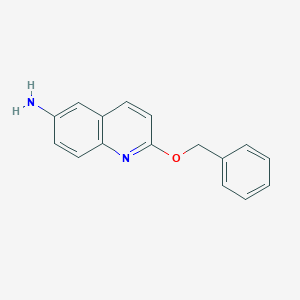
![2-[1-(Cyclopropylamino)propyl]phenol](/img/structure/B13311543.png)


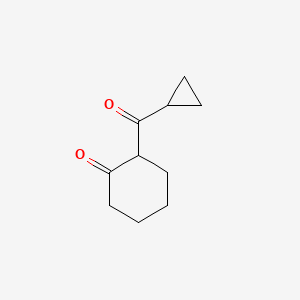
![tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate](/img/structure/B13311570.png)
![2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13311571.png)
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate](/img/structure/B13311581.png)
